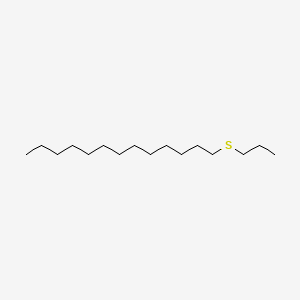
1-(Propylsulfanyl)tridecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Propylsulfanyl)tridecane is an organic compound characterized by a long hydrocarbon chain with a propylsulfanyl group attached to one end. This compound falls under the category of alkanes, which are saturated hydrocarbons containing only single bonds between carbon atoms. The presence of the propylsulfanyl group introduces sulfur into the molecule, which can significantly influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Propylsulfanyl)tridecane can be synthesized through various organic synthesis methods. One common approach involves the alkylation of tridecane with a propylsulfanyl halide under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the tridecane, allowing it to react with the propylsulfanyl halide to form the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and chromatography are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions: 1-(Propylsulfanyl)tridecane undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the propylsulfanyl group can be oxidized to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfide. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: The propylsulfanyl group can participate in nucleophilic substitution reactions, where the sulfur atom acts as a nucleophile. Halogenated compounds and alkyl halides are common reagents in these reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Alkyl halides, halogenated compounds, sodium hydride, potassium tert-butoxide.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Sulfides.
Substitution: Various alkylated derivatives.
Scientific Research Applications
1-(Propylsulfanyl)tridecane has several applications in scientific research, including:
Chemistry: It is used as a model compound to study the reactivity of sulfides and their derivatives. It also serves as a precursor for synthesizing more complex sulfur-containing molecules.
Biology: The compound’s interactions with biological molecules are of interest in understanding the role of sulfur in biochemical processes.
Medicine: Research into sulfur-containing compounds has implications for drug development, particularly in designing molecules with specific biological activities.
Industry: this compound is used in the production of specialty chemicals and materials, including surfactants and lubricants.
Mechanism of Action
The mechanism of action of 1-(Propylsulfanyl)tridecane involves its ability to undergo various chemical transformations due to the presence of the propylsulfanyl group. The sulfur atom can participate in redox reactions, acting as both an electron donor and acceptor. This property makes the compound versatile in different chemical environments. Additionally, the long hydrocarbon chain provides hydrophobic characteristics, influencing its interactions with other molecules and surfaces.
Comparison with Similar Compounds
- 1-(Butylsulfanyl)tridecane
- 1-(Pentylsulfanyl)tridecane
- 1-(Hexylsulfanyl)tridecane
Comparison: 1-(Propylsulfanyl)tridecane is unique due to the specific length of its hydrocarbon chain and the propylsulfanyl group. Compared to similar compounds with different alkyl chain lengths, it may exhibit distinct physical and chemical properties, such as solubility, melting point, and reactivity. The presence of the propylsulfanyl group also imparts specific reactivity patterns, making it suitable for particular applications in research and industry.
Properties
CAS No. |
66271-55-4 |
|---|---|
Molecular Formula |
C16H34S |
Molecular Weight |
258.5 g/mol |
IUPAC Name |
1-propylsulfanyltridecane |
InChI |
InChI=1S/C16H34S/c1-3-5-6-7-8-9-10-11-12-13-14-16-17-15-4-2/h3-16H2,1-2H3 |
InChI Key |
OOPWHABAPSZATM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCSCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















